Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Overview
Description
“Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C13H11BrN4O2 . It is used in proteomics research applications .
Synthesis Analysis
A one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles, which could potentially include the synthesis of “Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate”, has been reported . This synthesis involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 80–90°C . Its molecular weight is 335.161 .Scientific Research Applications
Crystal Structure Analysis
Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate and related compounds have been synthesized and analyzed for their crystal structures. For instance, Kumar et al. (2018) synthesized a related compound and analyzed its crystal structure, providing insights into its molecular configuration and potential applications in material science and molecular engineering (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Biological Activities
Some derivatives of Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate exhibit biological activities, such as fungicidal and plant growth regulation. Minga (2005) reported the synthesis of a related compound and its preliminary bioassays indicating these activities (Minga, 2005).
Synthesis of Heterocyclic Compounds
This chemical has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. Lebedˈ et al. (2012) described the use of Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a similar compound, in the cyclocondensation with 1,3-dicarbonyl compounds, highlighting its utility in organic synthesis (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Corrosion Inhibition
In the field of industrial applications, derivatives of this compound have been explored as corrosion inhibitors. Dohare et al. (2017) synthesized and characterized new corrosion inhibitors based on pyranpyrazole derivatives for protecting mild steel in industrial processes (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Fluorescent Molecules
Furthermore, certain derivatives have been found to possess fluorescence properties. Wu et al. (2006) synthesized a trifluoromethylated derivative and discovered its potential as a novel fluorescent molecule (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
properties
IUPAC Name |
ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNLYKYVWSFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674835 | |
Record name | Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
CAS RN |
1150163-97-5 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-bromophenyl)-4-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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